molecular formula C8H6ClNO B3394321 7-Chloro-2H-benzo[b][1,4]oxazine CAS No. 1209893-43-5

7-Chloro-2H-benzo[b][1,4]oxazine

Cat. No.: B3394321
CAS No.: 1209893-43-5
M. Wt: 167.59 g/mol
InChI Key: WZDAEOJHUPKIHH-UHFFFAOYSA-N
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Description

7-Chloro-2H-benzo[b][1,4]oxazine is a heterocyclic compound . It is derived from the atypical retinoid AR7 and is known to activate chaperone-mediated autophagy (CMA) by antagonizing retinoic acid receptor-α (RARα) signaling .


Synthesis Analysis

The synthesis of benzoxazine, benzoxazinone, and their derivatives has been able to draw attention of researchers due to their various medicinal uses and physiological activities . Benzoxazine is a heterocyclic compound with an oxazine ring fused with a benzene ring . Waisser et al. synthesized a series of 6-chloro-3-phenyl-4-thioxo-2H-Benzo[1,3]oxazine-2 (3H)-ones and a series of 6-chloro-3-phenyl-2H-benzo[1,3]oxazine-2,4 (3H)-diones .


Molecular Structure Analysis

The molecular formula of this compound is C8H6ClNO . The InChI code is 1S/C8H8ClNO/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10H,3-4H2 .


Chemical Reactions Analysis

Benzoxazines are bicyclic compounds formed by the ring fusion of a benzene ring with an oxazine . Polybenzoxazines are a class of polymers formed by the reaction of phenols, formaldehyde, and primary amines which on heating to 200 °C (~400 °F) polymerise to produce polybenzoxazine networks .


Physical and Chemical Properties Analysis

The boiling point of this compound is predicted to be 309.7±42.0 °C . The predicted density is 1.34±0.1 g/cm3 . The pKa is predicted to be 3.16±0.20 .

Mechanism of Action

7-Chloro-2H-benzo[b][1,4]oxazine is a chaperone-mediated autophagy (CMA) activator . It activates CMA by antagonizing retinoic acid receptor-α (RARα) signaling .

Safety and Hazards

The safety information for 7-Chloro-2H-benzo[b][1,4]oxazine includes the following hazard statements: H302-H315-H319-H332-H335 . The precautionary statements include P261-P280-P305+P351+P338 .

Future Directions

The synthesis of benzoxazine, benzoxazinone, and their derivatives has been able to draw attention of researchers due to their various medicinal uses and physiological activities . This motivates researchers to synthesize newer benzoxazine derivatives that can be found to be better drugs than already available with lesser toxicity .

Properties

IUPAC Name

7-chloro-2H-1,4-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-3,5H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDAEOJHUPKIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=NC2=C(O1)C=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672198
Record name 7-Chloro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209893-43-5
Record name 7-Chloro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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